N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine: is a synthetic organic compound characterized by its unique chemical structure, which includes an oxazole ring substituted with a p-tolyl group and a tosyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some compounds inhibit CDK2, leading to cell cycle arrest .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been shown to have significant hypnotic and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethyl-p-toluidine with tosyl chloride to form the tosylated intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into more reduced forms.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines .
Scientific Research Applications
Chemistry: In organic synthesis, N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of anti-inflammatory and anticancer research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .
Comparison with Similar Compounds
N,N-dimethyl-p-toluidine: A related compound used as a polymerization catalyst and intermediate in organic synthesis.
Tosylmethyl isocyanide: Another tosylated compound used in multicomponent reactions and as a building block in organic synthesis.
Uniqueness: N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of both the oxazole ring and the tosyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-5-9-15(10-6-13)17-20-18(19(24-17)21(3)4)25(22,23)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGIAHFVKHWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.